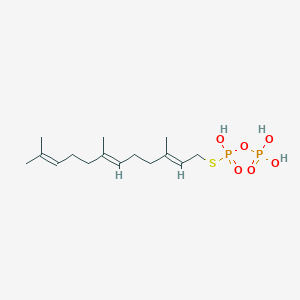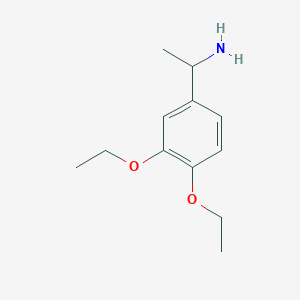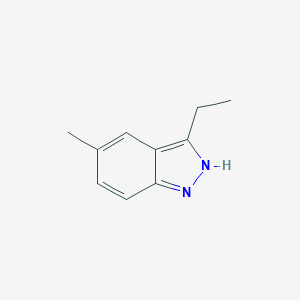
3-Ethyl-5-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methyl-1H-indazole is a chemical compound that belongs to the indazole family. It is a heterocyclic aromatic compound that contains a five-membered nitrogen-containing ring fused to a six-membered benzene ring. This compound has been studied extensively due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methyl-1H-indazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-5-methyl-1H-indazole exhibits a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ethyl-5-methyl-1H-indazole in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Ethyl-5-methyl-1H-indazole. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological effects of this compound. This may involve the identification of specific targets and pathways that are modulated by this compound. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 3-Ethyl-5-methyl-1H-indazole can be achieved through several methods. One of the most common methods is the reaction of 2-methylbenzaldehyde and ethyl acetoacetate with ammonium acetate in the presence of acetic acid. Another method involves the reaction of 2-methylbenzaldehyde and ethyl cyanoacetate with ammonium acetate in the presence of acetic acid.
Applications De Recherche Scientifique
3-Ethyl-5-methyl-1H-indazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
110967-34-5 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
3-ethyl-5-methyl-2H-indazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-7(2)4-5-10(8)12-11-9/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
URVJQVBRGZLRNH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NN1)C |
SMILES canonique |
CCC1=C2C=C(C=CC2=NN1)C |
Synonymes |
1H-Indazole, 3-ethyl-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



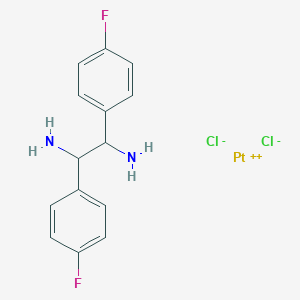
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
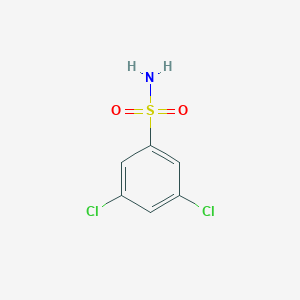




![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)
